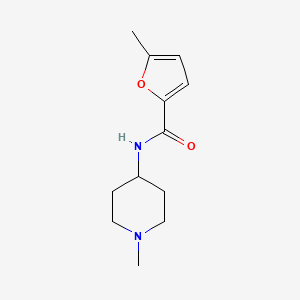
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide, also known as MPF-39, is a chemical compound that has been studied for its potential use in scientific research. This compound is a furan derivative that has shown promise in a variety of applications, including as a potential treatment for certain medical conditions. In
Wirkmechanismus
The mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide is not fully understood, but it is believed to act as a modulator of the GABAergic system. Specifically, it is thought to enhance the activity of GABA-A receptors, which are involved in the regulation of anxiety and pain.
Biochemical and Physiological Effects
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and pain, as well as to improve cognitive function. It has also been shown to have a neuroprotective effect, which may make it useful in the treatment of certain neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide in lab experiments is its potential as a modulator of the GABAergic system. This makes it a useful tool for studying the role of this system in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, it may be useful in the study of the GABAergic system and its role in various physiological processes. Further research is needed to fully understand the mechanism of action of 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide and its potential applications in scientific research.
Synthesemethoden
The synthesis method for 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to produce 2-furoyl chloride. This is followed by the reaction of 2-furoyl chloride with 1-methyl-4-piperidone to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furoamide. The final step involves the reduction of this compound using sodium borohydride to produce 5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(1-methyl-4-piperidinyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a treatment for certain medical conditions, including neuropathic pain and anxiety. In addition, it has been studied for its potential use in drug discovery and development, as well as in the study of the central nervous system.
Eigenschaften
IUPAC Name |
5-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVSCSPSIQFXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

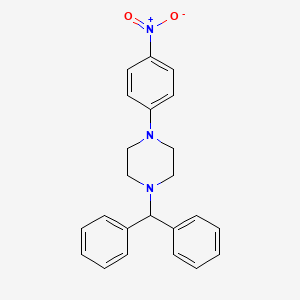
![3-(2-{5-[3-(1-azepanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4940705.png)

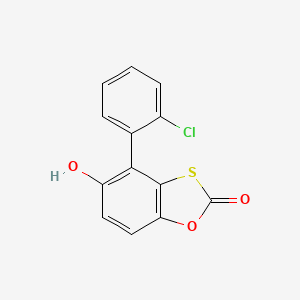
![N-({[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4940728.png)
![2-hydroxy-N'-[1-methyl-3-oxo-3-(2,6,6-trimethyl-3-cyclohexen-1-yl)propyl]benzohydrazide](/img/structure/B4940732.png)
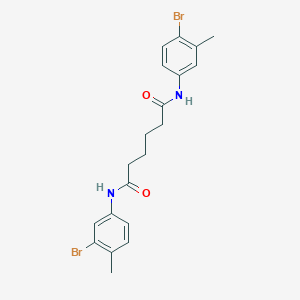
![N-butyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4940742.png)
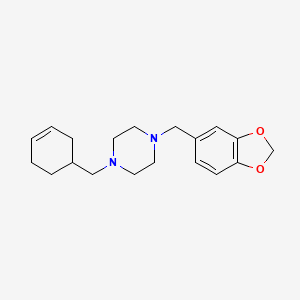
![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)
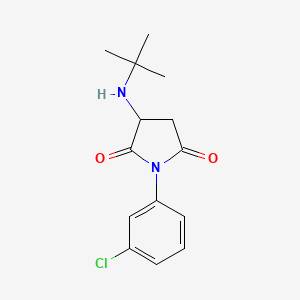
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)
![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)